
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Amidation: The formation of an amide bond between the benzamide and isobutyrylamine.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and chlorination reactions under controlled conditions, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide may have applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)benzamide
- N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide
- N-(3-nitrophenyl)-3-(isobutyrylamino)benzamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide is unique due to the specific combination of functional groups (chloro, nitro, and isobutyrylamino) on the benzamide scaffold, which may confer distinct chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELWJQFFRMJVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.